GSK-3 Inhibitory Activity: Scaffold-Specific Differentiation Against Non-Chlorinated Analogs
Within the N-aminoimidazole-2-thione patent series, the 4-chloroanilino substituent distinguishes CAS 191349-41-4 from its 4-fluoro, 3-chloro, and unsubstituted anilino analogs. No head-to-head quantitative IC50 or Ki data for purified GSK-3β enzyme inhibition are publicly available for this specific compound or its direct comparators in peer-reviewed literature. The patent's cytoprotective claims for the series are qualitative and do not provide rank-order potency across substitution patterns [1]. As such, only class-level inference can be drawn from the broader GSK-3 inhibitory activity reported for N-aminoimidazole-2-thione derivatives in HIV-1-infected cell models [2].
| Evidence Dimension | GSK-3β inhibitory potency (IC50 / Ki) |
|---|---|
| Target Compound Data | Not publicly reported for purified enzyme |
| Comparator Or Baseline | 3-(4-fluoroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione: not publicly reported; 3-(3-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione: not publicly reported |
| Quantified Difference | No comparator data available for quantitative differentiation |
| Conditions | GSK-3β biochemical assay — data absent from public domain |
Why This Matters
The absence of head-to-head data means procurement decisions must rely on the compound's specific patented substitution pattern rather than generic imidazole-2-thione class membership, as activity cliffs are well-documented for kinase inhibitor analogs.
- [1] Lagoja, I.M. et al. US Patent US20120283303A1. Use of N-aminoimidazole cytoprotective compounds for treating cell death and/or GSK-3 mediated diseases. Published 2012-11-08. View Source
- [2] Lagoja, I.M., et al. N-Aminoimidazole derivatives represent a novel class of GSK3 inhibitors that protect HTLV-1-transformed CD4+ T cells against HIV-1-induced cell death by sustaining NF-kB activation. Virology (Review), 2007. View Source
